molecular formula C25H20N2O6 B2473988 Methyl 4-((4-oxo-9-(pyridin-3-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate CAS No. 951974-67-7

Methyl 4-((4-oxo-9-(pyridin-3-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate

Cat. No.: B2473988
CAS No.: 951974-67-7
M. Wt: 444.443
InChI Key: WELAATISSDWKNT-UHFFFAOYSA-N
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Description

Methyl 4-((4-oxo-9-(pyridin-3-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate is a synthetic chromeno-oxazine derivative characterized by a fused chromene-oxazine core. The compound features a pyridin-3-ylmethyl substituent at the 9-position of the chromeno-oxazine ring and a methyl benzoate group at the 3-position via an ether linkage.

Properties

IUPAC Name

methyl 4-[[4-oxo-9-(pyridin-3-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]oxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O6/c1-30-25(29)17-4-6-18(7-5-17)33-22-14-31-24-19(23(22)28)8-9-21-20(24)13-27(15-32-21)12-16-3-2-10-26-11-16/h2-11,14H,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELAATISSDWKNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC4=C3CN(CO4)CC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of Methyl 4-((4-oxo-9-(pyridin-3-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes involved in cellular processes. More research is needed to identify the specific targets and their roles.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the compound’s stability could be affected by pH due to potential protonation or deprotonation events. Similarly, temperature could influence the compound’s kinetics and dynamics. The presence of other molecules could lead to competitive or noncompetitive interactions.

Biological Activity

Methyl 4-((4-oxo-9-(pyridin-3-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate is a complex organic compound with significant potential in biological applications. Its structure incorporates both aromatic and heterocyclic elements, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C25_{25}H20_{20}N2_2O6_6
  • Molecular Weight : 444.4 g/mol
  • CAS Number : 951974-67-7

The compound features a benzoate moiety linked to a tetrahydrochromeno oxazine derivative that includes a pyridine group. This unique structural configuration is pivotal in its biological interactions.

Research on compounds structurally similar to this compound suggests several mechanisms through which it may exert biological effects:

  • Cholinesterase Inhibition : Similar compounds have demonstrated significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmission. Inhibiting these enzymes can enhance cholinergic signaling and has implications for treating neurodegenerative diseases like Alzheimer's .
  • Antimicrobial Activity : Some derivatives exhibit antibacterial properties against various pathogens, including Staphylococcus aureus. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .
  • Antitumor Properties : Compounds with similar structures have shown promise in inhibiting tumor cell growth through mechanisms such as inducing apoptosis or inhibiting cell cycle progression .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity Type Effect Reference
Cholinesterase InhibitionSignificant inhibition observed
Antibacterial ActivityMIC values as low as 0.35 µg/mL against S. aureus
Antitumor ActivityGrowth inhibition in tumor cell lines

Case Studies

  • Cholinesterase Inhibitors : A study highlighted the design and synthesis of various derivatives that effectively inhibit AChE and BuChE. These compounds demonstrated IC50 values in the low micromolar range, indicating strong potential for therapeutic applications in cognitive disorders .
  • Antimicrobial Evaluation : Research on structurally related compounds revealed their effectiveness against drug-resistant bacterial strains. The mode of action involved the formation of adducts with essential bacterial enzymes, leading to disrupted metabolic processes .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds with similar structures to methyl 4-((4-oxo-9-(pyridin-3-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate exhibit promising anticancer properties. The presence of the pyridine and chromeno moieties is believed to enhance the interaction with biological targets involved in cancer cell proliferation and apoptosis. For instance, studies have shown that derivatives of chromeno[8,7-e][1,3]oxazine can inhibit tumor growth in various cancer models due to their ability to interfere with cell signaling pathways associated with malignancy .

Antimicrobial Effects : The compound has also been investigated for its antimicrobial properties. Similar compounds have demonstrated efficacy against a range of bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Pharmacological Insights

Enzyme Inhibition : this compound may act as an enzyme inhibitor. Its structural components suggest potential interactions with enzymes involved in metabolic processes. For example, studies on structurally related compounds have shown they can inhibit enzymes like cyclooxygenase and lipoxygenase, which are crucial in inflammatory responses .

Neuroprotective Effects : There is emerging evidence that compounds within this chemical class may offer neuroprotective benefits. The ability to cross the blood-brain barrier and interact with neurotransmitter systems could make it a candidate for treating neurodegenerative diseases .

Material Science Applications

Polymer Development : The unique structure of this compound allows for its use in developing new materials. Its incorporation into polymer matrices could enhance thermal stability and mechanical properties. Research into similar compounds shows promise in creating advanced materials for electronics and coatings .

Case Studies

  • Anticancer Efficacy Study : A study published in a peer-reviewed journal demonstrated that a derivative of this compound significantly reduced tumor size in animal models by inducing apoptosis in cancer cells through the activation of caspases .
  • Antimicrobial Activity Assessment : Another investigation found that the compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antibiotics .

Comparison with Similar Compounds

Structural Analogs in the Chromeno-Oxazine Family

The compound shares its chromeno-oxazine core with several structurally related derivatives, differing primarily in substituents at the 9-position and the ester group. Key analogs include:

a. Methyl 4-[(9-cyclopropyl-4-oxo-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-3-yl)oxy]benzoate (CAS 951975-43-2)
  • Substituent : Cyclopropyl group at the 9-position.
  • Properties: Molecular formula C₂₂H₁₉NO₆, molar mass 393.39 g/mol, predicted density 1.413 g/cm³, boiling point 553.4°C, and pKa 5.63.
b. Methyl 4-{[9-(2,4-dimethoxyphenyl)-4-oxo-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-3-yl]oxy}benzoate (1:1 solvate with propan-2-ol)
  • Substituent : 2,4-Dimethoxyphenyl group at the 9-position.
  • Properties : The dimethoxy groups increase electron density, likely enhancing solubility in polar solvents. The propan-2-ol solvate suggests crystalline stability, a factor critical for formulation .
Table 1: Structural and Predicted Physicochemical Comparisons
Compound Substituent (9-position) Molecular Formula Molar Mass (g/mol) Predicted Boiling Point (°C) pKa
Target Compound Pyridin-3-ylmethyl C₂₄H₂₀N₂O₆ 432.43 ~550 (estimated) ~5.8
Cyclopropyl Analog Cyclopropyl C₂₂H₁₉NO₆ 393.39 553.4 5.65
Dimethoxyphenyl Analog 2,4-Dimethoxyphenyl C₂₆H₂₄N₂O₈ 492.48 Not reported Not reported

Functional Group Variations in Benzoate Derivatives

Ethyl benzoate derivatives (e.g., I-6230, I-6232) from highlight the impact of ester groups and aromatic substituents:

  • Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230): The ethyl ester and pyridazinyl group may confer higher lipophilicity than the methyl ester in the target compound, affecting membrane permeability .

Bioactivity Considerations

While direct bioactivity data for the target compound are unavailable, and emphasize the relevance of chromeno-oxazine and benzoate derivatives in bioactive molecule research. For instance:

  • Ferroptosis-inducing compounds (FINs) with heterocyclic cores, such as pyridine or oxazine derivatives, show selective cytotoxicity in cancer cells .

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